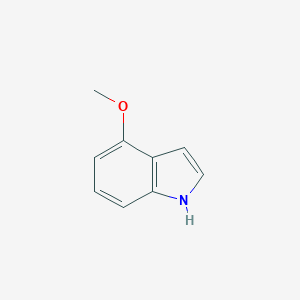

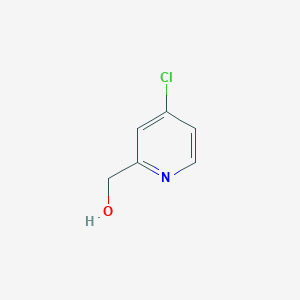

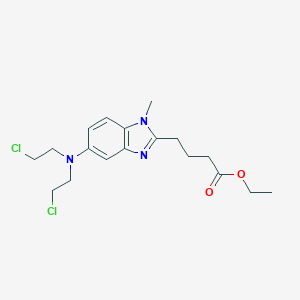

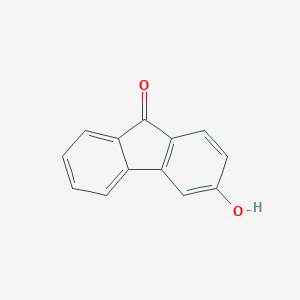

![molecular formula C15H24O4 B031310 (3aR,4R,5R,6aS)-5-ヒドロキシ-4-((S,E)-3-ヒドロキシオクト-1-エン-1-イル)ヘキサヒドロ-2H-シクロペンタ[b]フラン-2-オン CAS No. 26054-67-1](/img/structure/B31310.png)

(3aR,4R,5R,6aS)-5-ヒドロキシ-4-((S,E)-3-ヒドロキシオクト-1-エン-1-イル)ヘキサヒドロ-2H-シクロペンタ[b]フラン-2-オン

説明

Prostaglandin lactone-diol, also known as pg-lactone diol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Prostaglandin lactone-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

科学的研究の応用

プロスタグランジンの合成とプロスタグランジンアナログ

プロスタグランジンラクトンジオールは、天然のプロスタグランジン(PG)とその構造アナログの全立体制御合成において重要な役割を果たします . ラクトンは、化合物や医薬品の広範なクラスであり、最終的な分子を構築するためのいくつかの重要な段階で遭遇します .

眼圧の低下

プロスタグランジンラクトンジオールを含むプロスタグランジンの1,9ラクトンは、眼圧の低下に使用されてきました . この用途は、緑内障などの疾患の治療において特に重要です。

獣医用薬の合成

プロスタグランジンラクトンジオールは、クロプロステノールなどの獣医用薬の合成に使用されます . これらの薬物は、動物の健康と獣医学において重要な用途があります。

抗緑内障薬の合成

この化合物は、ビマトプロストやトラボプロストなどの抗緑内障薬の合成にも使用されます . これらの薬物は、緑内障またはその他の目の病気による眼内の高圧を治療するために使用されます。

芳香成分の合成

プロスタグランジンラクトンジオールを含むδ-ラクトンは、果物やエッセンシャルオイルに芳香成分として現れます . これにより、食品や化粧品業界で価値のあるものになります。

生物活性物質の合成

プロスタグランジンラクトンジオールは、生物活性物質の合成に使用されます . これらの物質は、生物学的研究や創薬において様々な用途があります。

作用機序

Target of Action

Prostaglandin lactone-diol, also known as (3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one, is a prostaglandin analog . Prostaglandins are hormone-like lipid compounds that have a multitude of biological functions . They are known to interact with specific prostaglandin receptors in the body, which are their primary targets . These receptors play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the formation of blood clots .

Mode of Action

It is known that prostaglandins and their analogs generally exert their effects by binding to their specific receptors, triggering a cascade of intracellular events . This can result in changes in cell function, gene expression, or the release of secondary messengers .

Biochemical Pathways

Prostaglandin lactone-diol, like other prostaglandins, is likely to be involved in the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins from arachidonic acid in response to cellular stimuli . The downstream effects of this pathway can include inflammation, vasodilation, and increased vascular permeability .

Pharmacokinetics

Prostaglandins are generally known to have a short half-life and are rapidly metabolized and excreted . These properties can impact the bioavailability of Prostaglandin lactone-diol, potentially requiring specific delivery methods or formulations to ensure therapeutic effectiveness .

Result of Action

The molecular and cellular effects of Prostaglandin lactone-diol’s action would depend on the specific prostaglandin receptors it interacts with and the physiological context . For example, if it acts on prostaglandin receptors involved in inflammation, it could potentially modulate inflammatory responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Prostaglandin lactone-diol. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets . Furthermore, individual variations, such as genetic factors, health status, and other individual characteristics, can also influence its efficacy .

特性

IUPAC Name |

(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-14,16-17H,2-5,8-9H2,1H3/b7-6+/t10-,11+,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDQPEMZJHAFNL-FNLFQXNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001114985 | |

| Record name | (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26054-67-1 | |

| Record name | (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26054-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostaglandin lactone-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

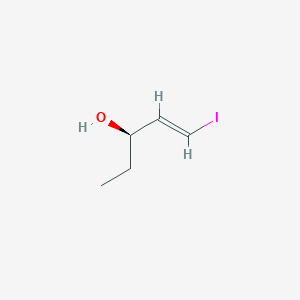

![12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B31230.png)